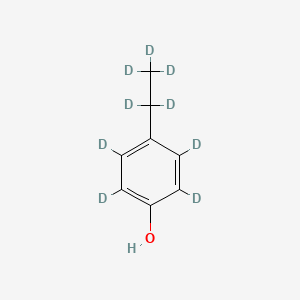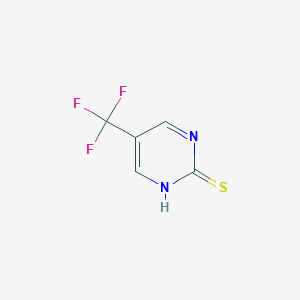![molecular formula C10H18O2 B13429941 2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol](/img/structure/B13429941.png)
2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol is an organic compound with a unique structure that includes a cyclohexene ring substituted with a methyl group and a propanediol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol typically involves the reaction of 4-methyl-3-cyclohexen-1-ol with propylene oxide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the epoxide ring and subsequent nucleophilic attack by the alcohol group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as metal oxides can also enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides or esters.
科学的研究の応用
2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism by which 2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
類似化合物との比較
Similar Compounds
4-Methyl-3-cyclohexen-1-ol: A precursor in the synthesis of 2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol.
Propanediol: A simpler diol that shares the propanediol moiety.
Cyclohexene: The parent hydrocarbon of the cyclohexene ring in the compound.
Uniqueness
This compound is unique due to its specific combination of a cyclohexene ring and a propanediol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
2-[(1R)-4-methylcyclohex-3-en-1-yl]propane-1,2-diol |
InChI |
InChI=1S/C10H18O2/c1-8-3-5-9(6-4-8)10(2,12)7-11/h3,9,11-12H,4-7H2,1-2H3/t9-,10?/m0/s1 |
InChIキー |
ZJALAEQNHJQSTN-RGURZIINSA-N |
異性体SMILES |
CC1=CC[C@@H](CC1)C(C)(CO)O |
正規SMILES |
CC1=CCC(CC1)C(C)(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13429860.png)
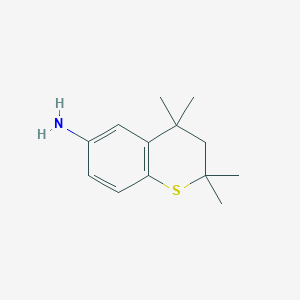
![tert-butyl N-(5-hydroxy-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13429872.png)
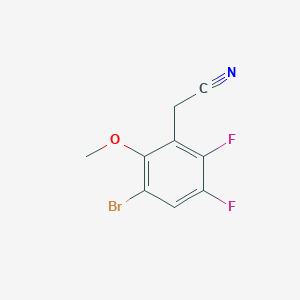
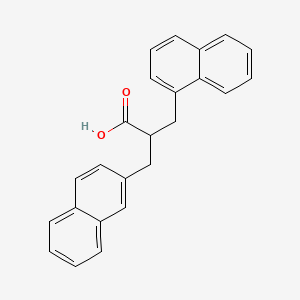
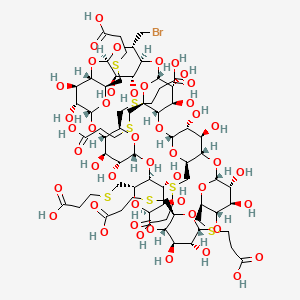
![2-Methanesulfonyl-6-azaspiro[3.4]octane](/img/structure/B13429896.png)
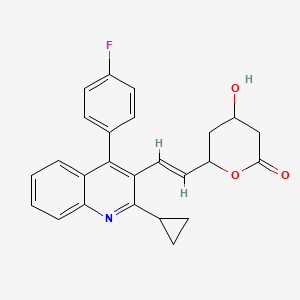
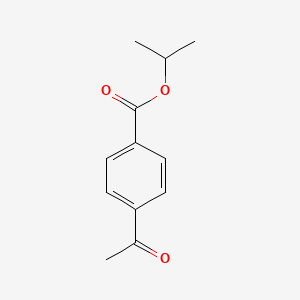

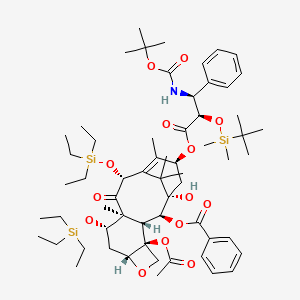
![4-(Difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13429913.png)
